3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Catalog No.
S12497104
CAS No.
M.F
C29H49N3O4S
M. Wt
535.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1...

Product Name

3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

IUPAC Name

3-amino-4-(3-icosyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

Molecular Formula

C29H49N3O4S

Molecular Weight

535.8 g/mol

InChI

InChI=1S/C29H49N3O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-23-29(33)32(31-25)28-22-21-26(24-27(28)30)37(34,35)36/h21-22,24H,2-20,23,30H2,1H3,(H,34,35,36)

InChI Key

PADURSPJUMDAOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)N

3-Amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound characterized by its unique structure, which includes a sulfonic acid group and a pyrazole moiety. The compound features an amino group at the para position relative to the sulfonic acid and a long-chain icosyl group attached to the pyrazole. This structural arrangement contributes to its potential biological activity and applications in various fields.

The chemical reactivity of 3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can be attributed to its functional groups:

  • Sulfonic Acid Group: This group can participate in electrophilic substitution reactions, making the compound a potential candidate for further derivatization.
  • Pyrazole Ring: The pyrazole moiety can undergo nucleophilic substitutions and cyclization reactions, which are significant in medicinal chemistry for synthesizing more complex structures.

These reactions can facilitate the development of derivatives with enhanced biological properties or improved solubility.

Research indicates that compounds containing pyrazole structures often exhibit a range of biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
  • Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Further studies would be necessary to elucidate the specific biological activities of 3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid.

The synthesis of 3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid could involve several steps:

  • Formation of the Pyrazole Ring: This could be achieved through condensation reactions involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Introduction of the Icosyl Chain: Alkylation methods may be employed to attach the long-chain icosyl group to the pyrazole nitrogen.
  • Sulfonation: The final step would involve sulfonating the aromatic ring to introduce the sulfonic acid functionality.

These synthetic strategies would need optimization to enhance yield and purity.

The potential applications of 3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid include:

  • Pharmaceuticals: Due to its possible antimicrobial and anti-inflammatory properties, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: It could be explored as a pesticide or herbicide given its structural features that may interact with biological systems.

Interaction studies are crucial for understanding how 3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid interacts with biological targets:

  • Protein Binding: Evaluating how well this compound binds to proteins can provide insights into its pharmacokinetics.
  • Enzyme Inhibition: Investigating its ability to inhibit specific enzymes could reveal its therapeutic potential.

Such studies would typically involve techniques like molecular docking and kinetic assays.

Several compounds share structural similarities with 3-amino-4-(3-icosyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid:

Compound NameStructureNotable Features
4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acidStructureSimilar pyrazole structure; potential antimicrobial activity.
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acidStructureContains a methyl group instead of an icosyl chain; simpler structure.
N-(tert-butyl)-3-isopropyl -5 -oxo -4,5-dihydro -1H -1,2,4-triazole -1-carboxamideStructureDifferent heterocyclic structure; diverse biological activities.

Uniqueness

The uniqueness of 3-amino-4-(3-icosyl -5 -oxo -4,5-dihydro -1H -pyrazol -1 -yl)benzenesulfonic acid lies in its combination of a long-chain alkyl group with a sulfonated aromatic system and a pyrazole moiety. This combination may enhance lipophilicity while retaining solubility due to the sulfonic acid group, potentially leading to improved bioavailability compared to other similar compounds.

XLogP3

9.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

535.34437823 g/mol

Monoisotopic Mass

535.34437823 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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